molecular formula C21H22FN3O3S B2955261 N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261012-03-6

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2955261
CAS No.: 1261012-03-6
M. Wt: 415.48
InChI Key: JUSFZRIWPXRICG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a potent, selective, and cell-active inhibitor of the Tankyrase 1 and Tankyrase 2 (TNKS1/2) enzymes, which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a critical regulatory role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase activity, this compound stabilizes Axin, leading to enhanced β-catenin degradation and subsequent suppression of Wnt/β-catenin pathway-driven gene transcription. This mechanism makes it an invaluable chemical probe for researchers investigating the intricacies of canonical Wnt signaling, a pathway frequently dysregulated in various cancers, including colorectal cancer. Its application is primarily focused on elucidating the oncogenic dependencies of Wnt-driven tumors and exploring potential therapeutic strategies targeting the Tankyrase-Axin-β-catenin axis. The compound's high selectivity for Tankyrase over other PARP family members, such as PARP1 and PARP2, minimizes off-target effects, making it a superior tool for dissecting specific Tankyrase functions in cellular and disease models. Research utilizing this inhibitor has been fundamental in advancing our understanding of Tankyrase biology and validating it as a potential target for anticancer drug discovery.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-13-11-15(7-8-16(13)22)25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)23-14-5-3-2-4-6-14/h7-11,14,17,19H,2-6,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEALFSAQWPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound exhibits significant biological activity that is pertinent to medicinal chemistry and pharmacology. Its structure suggests potential applications in treating various diseases, particularly cancer and inflammatory conditions.

The molecular formula of this compound is C21H24FN3O3SC_{21}H_{24}FN_{3}O_{3}S, with a molecular weight of 417.5 g/mol. The compound's thieno-pyrimidine core is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H24FN3O3S
Molecular Weight417.5 g/mol
StructureThieno[3,2-d]pyrimidine derivative

The biological activity of this compound largely stems from its ability to inhibit specific enzymes and disrupt signaling pathways associated with cell proliferation and survival. Thieno[3,2-d]pyrimidines have been documented to exhibit selective inhibition against various cancer cell lines by targeting key proteins involved in oncogenic signaling pathways.

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives can effectively inhibit tumor growth in various cancer models. For instance:

  • In Vitro Studies : this compound demonstrated significant cytotoxicity against several cancer cell lines.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

  • Mechanistic Studies : It may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Study on Cancer Cell Lines : In a study published in a peer-reviewed journal, N-cyclohexyl derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cells .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
  • CAS No.: 1261012-03-6
  • Molecular Formula : C₂₁H₂₄FN₃O₃S
  • Molecular Weight : 417.5 g/mol
  • Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione scaffold with a 4-fluoro-3-methylphenyl substituent and a cyclohexyl acetamide side chain .

This compound belongs to the thienopyrimidine class, a pharmacologically significant scaffold known for kinase inhibition and anticancer activity. Its structural uniqueness lies in the fluorine and methyl groups on the phenyl ring and the cyclohexyl acetamide moiety, which may enhance lipophilicity and target binding .

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

Compound 1 : 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide
  • Key Features: Substituents: 4-Fluorobenzyl at position 3, 3-methoxypropyl acetamide side chain. Molecular Weight: Not explicitly stated but estimated to be higher than the target compound due to the methoxypropyl group. Activity: Thienopyrimidine derivatives are often explored for kinase inhibition, though specific data for this analog is unavailable .
Compound 2 : N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
  • Key Features: Substituents: 7-(4-Methoxyphenyl) on the thienopyrimidine core, 2,5-difluorophenyl acetamide. Molecular Weight: ~454.4 g/mol (estimated from formula C₂₂H₁₈F₂N₃O₃S). Activity: The methoxy group may enhance solubility, while difluorophenyl could modulate steric interactions in target binding .
Compound 3 : N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Key Features :
    • Substituents : Sulfanyl linker, 3-methyl-7-(4-methylphenyl) on the core, 2-chloro-4-methylphenyl acetamide.
    • Molecular Weight : 470.0 g/mol.
    • Activity : Sulfur-containing analogs are studied for enhanced metabolic stability and enzyme inhibition .

Functional Group Variations

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one
Phenyl Substituent 4-Fluoro-3-methyl 4-Fluorobenzyl 7-(4-Methoxyphenyl) 7-(4-Methylphenyl)
Side Chain Cyclohexyl acetamide 3-Methoxypropyl acetamide 2,5-Difluorophenyl acetamide 2-Chloro-4-methylphenyl acetamide
Molecular Weight (g/mol) 417.5 ~430 (estimated) ~454.4 470.0
Potential Applications Kinase inhibition (hypothesized) Kinase inhibition (hypothesized) Anticancer/tyrosine kinase inhibition Enzyme inhibition

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Construction of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or thioamides with α,β-unsaturated carbonyl compounds .
  • Step 2: Introduction of the 4-fluoro-3-methylphenyl group at position 3 using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
  • Step 3: Acetamide formation via nucleophilic substitution between the thienopyrimidinone intermediate and N-cyclohexyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Advanced: How can computational modeling predict and optimize this compound’s binding to kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, JAK2). Focus on hydrogen bonding with hinge regions (e.g., NH of pyrimidinone to C=O of kinase backbone) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives with stronger affinity .
  • SAR Insights: Modifications at the cyclohexyl group (e.g., bulkier substituents) may reduce off-target effects, as seen in analogues with improved selectivity .

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

  • 1H/13C NMR: Confirm acetamide (-NHCO-) protons (δ ~10.10 ppm) and thienopyrimidinone aromatic protons (δ 6.01–7.82 ppm) .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinone and acetamide) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., calculated m/z 455.12 vs. observed 455.15) .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic Analysis: Measure plasma half-life (t½) and bioavailability via LC-MS/MS. Poor solubility (<10 µg/mL) may require formulation with PEG 400 or cyclodextrins .
  • Metabolite Identification: Use liver microsomes and UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the cyclohexyl group) that reduce activity .
  • Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs versus rapid clearance .

Basic: How to assess purity and stability under storage conditions?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient) to monitor degradation products. Purity >98% is critical for biological assays .
  • Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) reveals decomposition onset at ~200°C. Store at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Forced Degradation: Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify labile sites (e.g., acetamide bond) .

Advanced: What strategies improve regioselectivity in functionalizing the thienopyrimidinone core?

Answer:

  • Directed Metalation: Use LDA at -78°C to deprotonate position 5 of the thienopyrimidinone, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protecting Groups: Temporarily block the acetamide NH with Boc to prevent side reactions during bromination (NBS, AIBN) .
  • Kinetic vs. Thermodynamic Control: Optimize reaction temperature (e.g., 0°C vs. reflux) to favor mono-substitution over di-substitution .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase Inhibition: Use ADP-Glo™ assay (Promega) to measure IC₅₀ against recombinant kinases (e.g., IC₅₀ < 100 nM for EGFR mutants) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to controls like 5-FU .
  • Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation development .

Advanced: How to address conflicting data in enzymatic vs. cell-based assays?

Answer:

  • Membrane Permeability: Measure Papp in Caco-2 cells. Low permeability (<1 × 10⁻⁶ cm/s) may explain reduced cellular activity despite strong enzyme inhibition .
  • Off-Target Effects: Perform kinome-wide profiling (DiscoverX) to identify unintended kinase interactions .
  • Protein Binding: Use equilibrium dialysis to assess serum albumin binding (>95% binding reduces free drug concentration) .

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